molecular formula C19H19ClN2O4S B14874725 (4-Chloro-3-(morpholinosulfonyl)phenyl)(indolin-1-yl)methanone

(4-Chloro-3-(morpholinosulfonyl)phenyl)(indolin-1-yl)methanone

Cat. No.: B14874725
M. Wt: 406.9 g/mol
InChI Key: FXEGSSBJEKIXOQ-UHFFFAOYSA-N
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Description

(4-Chloro-3-(morpholinosulfonyl)phenyl)(indolin-1-yl)methanone is a complex organic compound that features a combination of chloro, morpholinosulfonyl, and indolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(morpholinosulfonyl)phenyl)(indolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the appropriate indole derivative, which undergoes sulfonylation with morpholine and chlorination to introduce the chloro group. The final step involves the formation of the methanone linkage through a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(morpholinosulfonyl)phenyl)(indolin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution could produce a variety of functionalized indole compounds .

Scientific Research Applications

(4-Chloro-3-(morpholinosulfonyl)phenyl)(indolin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-3-(morpholinosulfonyl)phenyl)(indolin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. This inhibition can disrupt cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and sulfonyl-containing molecules, such as:

  • (4-Chloro-3-(morpholinosulfonyl)phenyl)(indolin-1-yl)methanone analogs with different substituents on the indole ring.
  • Sulfonylated indoles with varying alkyl or aryl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C19H19ClN2O4S

Molecular Weight

406.9 g/mol

IUPAC Name

(4-chloro-3-morpholin-4-ylsulfonylphenyl)-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C19H19ClN2O4S/c20-16-6-5-15(13-18(16)27(24,25)21-9-11-26-12-10-21)19(23)22-8-7-14-3-1-2-4-17(14)22/h1-6,13H,7-12H2

InChI Key

FXEGSSBJEKIXOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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